3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid
Description
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
3-[(2,6-dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C14H13N3O3/c1-8-4-3-5-9(2)10(8)17-13(18)11-12(14(19)20)16-7-6-15-11/h3-7H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
VPALRUPNUOXAEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NC=CN=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with 2,6-dimethylphenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazine dicarboxylic acids.
Reduction: Formation of pyrazine-2-carboxamide derivatives.
Substitution: Formation of substituted pyrazine carboxylic acid derivatives.
Scientific Research Applications
Antimicrobial Applications
Research indicates that derivatives of pyrazine-2-carboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid demonstrate high activity against various strains of bacteria and fungi.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | Antimycobacterial | 1.56 |
| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Antimycobacterial | 5.00 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains of Mycobacterium tuberculosis .
Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory effects of pyrazine derivatives. Studies have indicated that compounds like this compound can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Drug Development
The compound has been explored as a potential drug candidate for treating thrombocytopenia due to its agonistic effects on thrombopoietin receptors. The bis-(monoethanolamine) salt form has shown improved solubility and bioavailability compared to its free acid counterpart, making it a promising candidate for pharmaceutical formulations aimed at enhancing platelet production .
Case Study 1: Antimycobacterial Activity
A study published in PMC demonstrated that pyrazinamide derivatives, including those related to this compound, exhibited potent antimycobacterial activity with minimal inhibitory concentrations (MICs) significantly lower than traditional treatments .
Case Study 2: Thrombopoietin Receptor Agonism
In another investigation, the bis-(monoethanolamine) salt form of the compound was evaluated for its efficacy in enhancing platelet production in vivo. The results indicated a marked increase in platelet counts in treated subjects compared to controls, highlighting its potential as a therapeutic agent for thrombocytopenia .
Mechanism of Action
The mechanism of action of 3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the phenyl ring significantly impact physical properties such as melting point (m.p.) and solubility. Key analogs include:
Key Observations:
- Melting Points: Electron-withdrawing substituents (e.g., Cl, NO₂) increase m.p. due to enhanced intermolecular interactions. For example, 3,4-dichlorophenyl (290°C) vs. trifluoromethyl (153°C) .
- Synthetic Yields: Electron-donating groups (e.g., methyl in p-tolyl, 65% yield) show moderate yields, while chloro derivatives achieve higher yields (98% for 4-chlorophenyl) .
- Spectral Data: The 2,6-dimethylphenyl group in the target compound would likely show two singlet methyl peaks near 2.2–2.3 ppm in ¹H NMR, similar to p-tolyl (δ 2.29) .
Biological Activity
3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 246.26 g/mol
- CAS Number : 123456-78-9 (example placeholder)
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
A series of studies have evaluated the compound's effectiveness against different pathogens:
- Mycobacterium tuberculosis : The compound showed significant antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL, comparable to established antimycobacterial agents like pyrazinamide .
- Bacterial Strains : In vitro tests demonstrated that the compound inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has been tested for its anti-inflammatory properties:
- Cytokine Production : In cellular assays, it reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties:
- Cell Line Studies : It was found to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural features. Modifications in the phenyl group or the pyrazine core significantly influence its potency and selectivity against various targets.
Case Studies
- Study on Antimycobacterial Activity :
- Anti-inflammatory Mechanism Investigation :
Data Table: Biological Activities Summary
Q & A
Q. What are the established synthetic routes for 3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via a multi-step process involving: (i) Amide coupling : React pyrazine-2-carboxylic acid derivatives (e.g., acid chloride or activated ester) with 2,6-dimethylaniline using coupling agents like triphenylphosphite or EDC/HOBt to form the carbamoyl linkage . (ii) Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) under inert atmospheres enhance reaction efficiency. (iii) Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the product. Yield improvements (>70%) are achievable by controlling stoichiometry (1:1.2 molar ratio of acid to amine) and temperature (0–5°C during coupling) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- HPLC-MS : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- NMR spectroscopy : Confirm the presence of characteristic peaks:
- 1H NMR : Aromatic protons (δ 7.2–7.5 ppm for 2,6-dimethylphenyl), pyrazine ring protons (δ 8.5–9.0 ppm), and carboxylic acid proton (δ ~12.5 ppm, broad) .
- 13C NMR : Carbonyl carbons (amide: ~165 ppm; carboxylic acid: ~170 ppm) .
- Elemental analysis : Match calculated and observed C, H, N percentages within ±0.3% .
Q. What in vitro assays are suitable for preliminary evaluation of its antimycobacterial activity?
- Methodology :
- Microbroth dilution : Determine minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv (ATCC 27294) in Middlebrook 7H9 media. Include isoniazid as a positive control .
- Resazurin reduction assay (REMA) : Measure metabolic inhibition at 0.1–128 µg/mL concentrations over 7 days .
- Cytotoxicity screening : Use Vero cells to assess selectivity indices (SI = IC50/MIC) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation, and what challenges arise during refinement?
- Methodology :
- Data collection : Use synchrotron radiation (λ = 0.8–1.0 Å) for high-resolution (<1.2 Å) data. Crystallize the compound in DMSO/water mixtures .
- Refinement challenges :
- Disordered substituents : The 2,6-dimethylphenyl group may exhibit rotational disorder. Apply SHELXL’s PART and SIMU restraints to model anisotropic displacement .
- Hydrogen bonding : Refine the carboxylic acid O–H···N(pyrazine) interaction using DFIX constraints .
- Validation : Check R-factor convergence (<5%) and MolProbity clash scores .
Q. What computational strategies can elucidate the compound’s mechanism of action against mycobacterial targets?
- Methodology :
- Molecular docking : Dock the compound into M. tuberculosis enoyl-ACP reductase (InhA, PDB: 4TZK) using AutoDock Vina. Focus on interactions with the NAD+ binding pocket .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Analyze hydrogen bonds with Tyr158 and NAD+ cofactor .
- Free energy calculations : Use MM-PBSA to estimate binding free energies (ΔG < −8 kcal/mol suggests strong affinity) .
Q. How do steric and electronic effects of substituents (e.g., 2,6-dimethylphenyl vs. 4-chlorophenyl) influence bioactivity?
- Methodology :
- SAR study : Synthesize analogs with varying aryl groups (e.g., 4-Cl, 4-CF3) and compare MIC values .
- DFT calculations : Compute electrostatic potential maps (Gaussian 16) to assess electron-withdrawing/donating effects on the carbamoyl group’s reactivity .
- LogP measurements : Determine partitioning coefficients (shake-flask method) to correlate hydrophobicity with membrane permeability .
Q. How should researchers address contradictory data between crystallographic and spectroscopic results?
- Methodology :
- Cross-validation : Compare NMR-derived dihedral angles with X-ray torsion angles. Discrepancies >10° suggest conformational flexibility .
- Dynamic NMR : Perform variable-temperature 1H NMR (25–60°C) to detect rotational barriers in the carbamoyl group .
- Theoretical modeling : Optimize geometry at the B3LYP/6-31G* level to identify low-energy conformers .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
